REACTION_CXSMILES
|
[CH2:1]([OH:4])[C:2]#[CH:3].Br[C:6]#[C:7][C:8]([CH3:11])([CH3:10])[CH3:9].[C-]#N.[K+]>O>[CH3:9][C:8]([CH3:11])([CH3:10])[C:7]#[C:6][C:3]#[C:2][CH2:1][OH:4] |f:2.3|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
8.57 g
|
Type
|
reactant
|
Smiles
|
BrC#CC(C)(C)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen whereupon a yellow precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Nitrogen was bubbled through a mixture of cupric chloride (154 mg), NH2OH.HCl (0.45 g), and 70% aqueous diethylamine (9 ml) in 11 ml of water and 23 ml of methanol, for a few minutes
|
Type
|
CUSTOM
|
Details
|
formed immediately
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 35°-40° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 35°-40° C. for 45 minutes
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one minute
|
Duration
|
1 min
|
Type
|
EXTRACTION
|
Details
|
extracted 5 times with ether
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvents were removed
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure through a column
|
Type
|
CUSTOM
|
Details
|
6,6-Dimethyl-2,4-heptadiyne-1-ol (3.63 grams) was collected at 85° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |